molecular formula C11H8F3N B3148886 2-Methyl-6-(trifluoromethyl)quinoline CAS No. 66023-21-0

2-Methyl-6-(trifluoromethyl)quinoline

Cat. No.: B3148886
CAS No.: 66023-21-0
M. Wt: 211.18 g/mol
InChI Key: VHSCBEQRKQRFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C11H8F3N. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications. The presence of both a methyl group and a trifluoromethyl group on the quinoline ring enhances its reactivity and potential for diverse chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)quinoline can be achieved through several methods. One common approach involves the trifluoromethylation of 6-methylquinoline using iridium-catalyzed reactions. This method is highly selective and efficient, providing good yields of the desired product .

Another method involves the reaction of 2-propyl-3-iodoquinoline with ClCF2CO2Me, CuI, and KF in refluxing DMF. This reaction also yields this compound with high selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of appropriate ligands and bases.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex polycyclic structures .

Scientific Research Applications

Pharmaceutical Development

2-Methyl-6-(trifluoromethyl)quinoline serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in:

  • Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of Gram-positive bacteria, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by interfering with critical cellular signaling pathways. The trifluoromethyl group is believed to enhance its cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Agents : The compound is also being explored for its potential to develop anti-inflammatory drugs, contributing to pain management and treatment of inflammatory diseases .

Agricultural Chemicals

The compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its effectiveness in enhancing crop protection and yield has made it valuable in agricultural research. The trifluoromethyl group contributes to the stability and efficacy of these chemicals, allowing for better performance against pests and diseases .

Material Science

In material science, this compound is employed in developing advanced materials, including:

  • Fluorescent Dyes : It is used to create specialized fluorescent dyes for biological imaging, aiding researchers in visualizing cellular processes .
  • Polymers and Coatings : The compound's unique chemical properties make it suitable for formulating polymers and coatings with enhanced performance characteristics .

Analytical Chemistry

The compound finds applications in various analytical techniques, particularly chromatography. It is used to separate and identify complex mixtures in research and quality control settings . Its unique structure allows for effective interaction with analytes, improving the sensitivity and specificity of analytical methods.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Antimicrobial Study

A study evaluating the antimicrobial efficacy of this compound found that it effectively inhibited the growth of Staphylococcus epidermidis with an IC50 value of 12.5 µM, showcasing its potential as an antimicrobial agent.

CompoundTarget BacteriaIC50 (µM)
This compoundStaphylococcus epidermidis12.5
Comparison Compound (DMSO)->100

Anticancer Activity

Research into the anticancer properties indicates that this compound may induce apoptosis through modulation of apoptotic pathways. Further studies are necessary to elucidate the precise molecular targets involved in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a methyl and a trifluoromethyl group on the quinoline ring makes 2-Methyl-6-(trifluoromethyl)quinoline unique. This combination enhances its reactivity and potential for diverse chemical transformations, making it valuable in various scientific and industrial applications .

Biological Activity

2-Methyl-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C11_{11}H8_8F3_3N. This compound has garnered attention for its unique chemical properties, which enhance its reactivity and potential applications in various fields, particularly in medicinal chemistry and biological research.

Quinoline derivatives, including this compound, are known to interact with various biological targets, influencing numerous biochemical pathways. The mechanisms of action typically include:

  • Enzyme Inhibition : Quinoline compounds can inhibit enzymes such as phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. For instance, certain quinoline derivatives have shown promise as PDE5 inhibitors, potentially beneficial for treating conditions like Alzheimer's disease by enhancing cGMP signaling .
  • Antibacterial Activity : Research indicates that quinoline derivatives exhibit significant antibacterial effects against various Gram-positive bacteria. For example, some derivatives have demonstrated strong inhibitory effects against resistant strains, suggesting their potential as new antimicrobial agents .
  • Anticancer Properties : Quinoline-based compounds have been explored for their antitumor activities. Studies have reported that certain derivatives possess low IC50_{50} values against cancer cell lines, indicating potent antiproliferative effects .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its molecular weight (approximately 211 g/mol). This profile is crucial for its efficacy as a therapeutic agent.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anticancer potential of various quinoline derivatives, including this compound. Results indicated that these compounds could inhibit cell proliferation in human cancer cell lines, with specific focus on their mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of quinoline derivatives against resistant bacterial strains. The findings highlighted that this compound exhibited significant antibacterial properties, particularly in biofilm-forming bacteria .
  • Inhibition of Nitric Oxide Production : Research on related quinoline derivatives demonstrated their ability to inhibit inducible nitric oxide synthase (iNOS), implicating their role in anti-inflammatory responses. This suggests a potential therapeutic application in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Methyl and trifluoromethyl groups on quinolineAntibacterial, anticancer
6-Methylquinoline Lacks trifluoromethyl groupLower reactivity and biological activity
2-Propyl-3-(trifluoromethyl)quinoline Propyl group instead of methylVariations in chemical properties

The presence of both a methyl group and a trifluoromethyl group on the quinoline ring enhances the reactivity and biological activity of this compound compared to its analogs.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c1-7-2-3-8-6-9(11(12,13)14)4-5-10(8)15-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSCBEQRKQRFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66023-21-0
Record name 2-Methyl-6-(trifluoromethyl)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066023210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-6-(TRIFLUOROMETHYL)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXL624TP51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-(trifluoromethyl)quinoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Methyl-6-(trifluoromethyl)quinoline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Methyl-6-(trifluoromethyl)quinoline
Reactant of Route 5
Reactant of Route 5
2-Methyl-6-(trifluoromethyl)quinoline
Reactant of Route 6
Reactant of Route 6
2-Methyl-6-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.